molecular formula C12H15ClN2O B6212225 4-amino-N-(3-ethynylphenyl)butanamide hydrochloride CAS No. 2731009-43-9

4-amino-N-(3-ethynylphenyl)butanamide hydrochloride

Cat. No.: B6212225
CAS No.: 2731009-43-9
M. Wt: 238.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(3-ethynylphenyl)butanamide hydrochloride is a chemical compound with a unique structure that includes an amino group, an ethynyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-ethynylphenyl)butanamide hydrochloride typically involves multiple steps, starting with the preparation of the core butanamide structure. The ethynyl group is introduced through a coupling reaction, and the amino group is added via an amination process. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-ethynylphenyl)butanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-amino-N-(3-ethynylphenyl)butanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-ethynylphenyl)butanamide hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(3-ethynylphenyl)butanamide
  • 4-amino-N-(3-ethynylphenyl)butanoic acid
  • 4-amino-N-(3-ethynylphenyl)butanamide sulfate

Uniqueness

4-amino-N-(3-ethynylphenyl)butanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-N-(3-ethynylphenyl)butanamide hydrochloride involves the reaction of 3-ethynylaniline with butyronitrile to form 4-cyano-N-(3-ethynylphenyl)butanamide, which is then reduced to 4-amino-N-(3-ethynylphenyl)butanamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-ethynylaniline", "butyronitrile", "sodium borohydride", "hydrochloric acid", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: 3-ethynylaniline is reacted with butyronitrile in the presence of sodium borohydride and methanol to form 4-cyano-N-(3-ethynylphenyl)butanamide.", "Step 2: 4-cyano-N-(3-ethynylphenyl)butanamide is reduced using sodium borohydride and methanol to form 4-amino-N-(3-ethynylphenyl)butanamide.", "Step 3: Hydrochloric acid is added to 4-amino-N-(3-ethynylphenyl)butanamide in diethyl ether to form the hydrochloride salt of the compound." ] }

CAS No.

2731009-43-9

Molecular Formula

C12H15ClN2O

Molecular Weight

238.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.